2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC16130987
Molecular Formula: C29H28N6OS
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide -](/images/structure/VC16130987.png)
Specification
Molecular Formula | C29H28N6OS |
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Molecular Weight | 508.6 g/mol |
IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
Standard InChI | InChI=1S/C29H28N6OS/c1-29(2,3)22-15-13-20(14-16-22)27-33-34-28(35(27)23-9-5-4-6-10-23)37-19-26(36)32-31-18-21-17-30-25-12-8-7-11-24(21)25/h4-18,30H,19H2,1-3H3,(H,32,36)/b31-18+ |
Standard InChI Key | AMCLUPNUYWTDLX-FDAWAROLSA-N |
Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetohydrazide moiety and at position 5 with a 4-tert-butylphenyl group. The hydrazide branch terminates in an (E)-configured indol-3-ylmethylidene Schiff base, creating a planar conjugated system (Fig. 1). Key structural attributes include:
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Molecular formula: (calculated via high-resolution mass spectrometry) .
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Backbone connectivity: Triazole → sulfanyl → acetohydrazide → indole.
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Stereoelectronic features: The tert-butyl group induces steric hindrance, while the indole’s π-system enables charge delocalization .
Table 1: Atomic Composition and Bonding
Component | Atom Count | Key Bonds |
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Triazole core | 3N, 2C | N–N, C–S, C–N tautomerism |
Sulfanyl bridge | 1S, 2C | Thioether (C–S–C) |
Hydrazide linker | 2N, 3C | Amide (N–C=O), imine (C=N) |
Indole moiety | 9C, 1N | Aromatic six-membered ring |
Spectroscopic Signatures
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IR spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine), and 1220 cm⁻¹ (C–S thioether).
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NMR (DMSO-d₆):
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The compound is synthesized via a four-step sequence (Fig. 2):
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Triazole formation: Cyclocondensation of 4-tert-butylphenyl thiourea with phenylhydrazine yields 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
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Sulfanylation: Reaction with chloroacetyl hydrazide introduces the sulfanyl-acetohydrazide chain.
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Schiff base formation: Condensation with indole-3-carbaldehyde under acidic catalysis (HCl/EtOH) generates the (E)-imine .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | EtOH, Δ, 12 h | 78% | 88% |
2 | K₂CO₃, DMF, 60°C, 6 h | 65% | 91% |
3 | HCl, EtOH, reflux, 8 h | 82% | 89% |
4 | SiO₂, EA/Hex (3:7) | 95% | 98% |
Mechanistic Insights
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Triazole cyclization: Proceeds via nucleophilic attack of hydrazine nitrogen on thiourea carbon, followed by dehydrogenation.
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Schiff base formation: Acid-catalyzed nucleophilic addition of hydrazide to aldehyde, followed by dehydration to imine .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (pH 7.4), enhancing to 1.8 mg/mL in 10% DMSO .
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Thermal stability: Decomposes at 218°C (DSC), with glass transition at 145°C .
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Photostability: >90% remains after 48 h UV exposure (λ=254 nm).
Table 3: Predicted ADMET Properties
Parameter | Value | Method |
---|---|---|
LogP | 4.2 ± 0.3 | XLogP3 |
H-bond donors | 3 | ChemAxon |
Plasma protein binding | 89.7% | QSAR |
CYP3A4 inhibition | Moderate | admetSAR |
Collision Cross Section (CCS)
Ion mobility spectrometry predicts a CCS of 247.2 Ų for the [M+Na]+ adduct, indicating moderate molecular rigidity .
Biological Activity and Mechanistic Hypotheses
Enzymatic Targets
In silico docking (PDB: 3ERT) suggests high affinity for:
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Tyrosine kinase receptors: Binding energy −9.8 kcal/mol via indole-triazole π-stacking .
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Microtubule-associated proteins: Hydrogen bonding with β-tubulin (Lys254, Asp417) .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound: For kinase inhibitors due to triazole’s ATP-mimetic properties .
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Prodrug potential: Hydrazide cleavage under acidic conditions enables targeted drug release .
Materials Science
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